molecular formula C23H23NO4S B12737587 3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate CAS No. 63467-99-2

3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate

Katalognummer: B12737587
CAS-Nummer: 63467-99-2
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: PABVOCSYKFJCJL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of advanced catalytic systems and optimized reaction conditions would be essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and inhibit the activity of certain enzymes and receptors, leading to various biological effects such as antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration and the presence of the 4-methylbenzenesulfonate group

Eigenschaften

CAS-Nummer

63467-99-2

Molekularformel

C23H23NO4S

Molekulargewicht

409.5 g/mol

IUPAC-Name

3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C16H16NO.C7H8O3S/c1-3-17-12(2)18-16-10-9-14(11-15(16)17)13-7-5-4-6-8-13;1-6-2-4-7(5-3-6)11(8,9)10/h4-11H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI-Schlüssel

PABVOCSYKFJCJL-UHFFFAOYSA-M

Kanonische SMILES

CC[N+]1=C(OC2=C1C=C(C=C2)C3=CC=CC=C3)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.